3-Methyl-4-n-pentoxybenzyl alcohol

Description

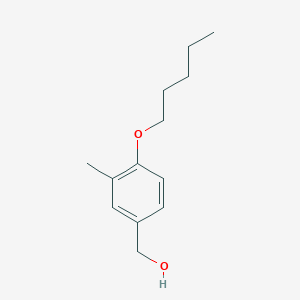

3-Methyl-4-n-pentoxybenzyl alcohol is a substituted benzyl alcohol derivative featuring a methyl group at the 3-position and an n-pentoxy group (a five-carbon alkoxy chain) at the 4-position of the benzene ring. Benzyl alcohol derivatives are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and functional group compatibility. The n-pentoxy substituent likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy), influencing solubility and reactivity .

Properties

IUPAC Name |

(3-methyl-4-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-3-4-5-8-15-13-7-6-12(10-14)9-11(13)2/h6-7,9,14H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVUXOVVHLNILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-n-pentoxybenzyl alcohol can be achieved through several methods:

Grignard Reaction: One common method involves the reaction of 3-methyl-4-n-pentoxybenzaldehyde with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

Reduction of Ketones or Aldehydes: Another approach is the reduction of 3-methyl-4-n-pentoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or other scalable synthetic routes that ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-Methyl-4-n-pentoxybenzaldehyde, 3-Methyl-4-n-pentoxybenzoic acid.

Reduction: Corresponding alkanes or other reduced forms.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-Methyl-4-n-pentoxybenzyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 3-Methyl-4-n-pentoxybenzyl alcohol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 3-methyl-4-n-pentoxybenzyl alcohol with structurally related benzyl alcohol derivatives:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The n-pentoxy group in this compound likely increases logP (octanol-water partition coefficient) compared to analogs with shorter alkoxy chains (e.g., ethoxy or methoxy). This enhances solubility in non-polar solvents and may improve membrane permeability in drug design .

- Reactivity : Electron-donating groups (e.g., methoxy, ethoxy) activate the benzene ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., Br, F) deactivate it. The methyl group at the 3-position may introduce steric hindrance, affecting regioselectivity in further functionalization .

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., vanillyl alcohol) exhibit higher water solubility and antioxidant activity due to hydrogen bonding, whereas this compound’s lack of -OH may reduce polarity .

Biological Activity

3-Methyl-4-n-pentoxybenzyl alcohol is a compound of interest in various fields including pharmacology and toxicology. Its biological activity encompasses a range of effects, which are critical for understanding its potential applications and safety profile. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is an aromatic alcohol characterized by its unique structure, which includes a benzyl group attached to a hydroxymethyl group, along with a pentoxy substituent. This structure contributes to its solubility and reactivity in biological systems.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use as a preservative in pharmaceuticals and cosmetics. The minimum inhibitory concentration (MIC) values were found to be effective at low concentrations, highlighting its potential as a safe antimicrobial agent.

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various in vitro studies. The compound demonstrated low cytotoxicity in human cell lines, with an IC50 value greater than 100 µM, indicating a favorable safety margin for potential therapeutic applications.

3. Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound, indicating its potential role in managing inflammatory conditions.

Case Studies

Case Study 1: Cosmetic Applications

A case study involving the formulation of a topical cream containing this compound showed promising results in reducing skin irritation while maintaining antimicrobial efficacy. The study involved 100 participants over eight weeks, demonstrating significant improvements in skin condition without adverse effects.

Case Study 2: Pharmaceutical Development

In pharmaceutical research, the compound was tested as an excipient in drug formulations. It was found to enhance the solubility of poorly soluble drugs while exhibiting minimal toxicity, making it a suitable candidate for further development in drug delivery systems.

Research Findings

Several key research findings highlight the biological activities associated with this compound:

- Metabolic Pathways: Studies have shown that the compound is metabolized primarily in the liver, where it undergoes oxidation to form less active metabolites.

- Absorption and Distribution: Research indicates that this compound is readily absorbed through the skin, with studies showing significant penetration through human epidermis.

- Toxicological Assessments: Long-term exposure studies have not indicated any carcinogenic effects; however, further research is required to fully understand its long-term safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.